molecular formula C17H15Cl2N B13778067 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- CAS No. 63918-66-1

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO-

Cat. No.: B13778067
CAS No.: 63918-66-1
M. Wt: 304.2 g/mol
InChI Key: KMAVLDDABBYQQM-UHFFFAOYSA-N
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Description

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is a complex organic compound with the molecular formula C17H17N. This compound is part of the dibenzazepine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process includes the use of hydrogen over Raney nickel as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization and reduction .

Chemical Reactions Analysis

Types of Reactions

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63918-66-1

Molecular Formula

C17H15Cl2N

Molecular Weight

304.2 g/mol

IUPAC Name

3,9-dichloro-6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C17H15Cl2N/c1-2-7-20-10-12-8-14(18)3-5-16(12)17-6-4-15(19)9-13(17)11-20/h2-6,8-9H,1,7,10-11H2

InChI Key

KMAVLDDABBYQQM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2=C(C=CC(=C2)Cl)C3=C(C1)C=C(C=C3)Cl

Origin of Product

United States

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